4-Methoxybenzo[d]isothiazole
Overview
Description
4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. This versatile molecule has diverse applications in various scientific disciplines due to its unique structural properties.
Mechanism of Action
Target of Action
4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . .
Mode of Action
They have been used in the synthesis of biologically active substances and ligands for metal complexes .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often dependent on the specific structure and functional groups present in the isothiazole compound .
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely to influence various cellular processes and functions.
Molecular Mechanism
It is known that isothiazoles can undergo various selective transformations, which could potentially influence their interactions with biomolecules and their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazole typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method is the condensation of thiohydroxylamine with appropriate benzoyl derivatives . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
4-Methoxybenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzisothiazole: Similar to 4-Methoxybenzo[d]isothiazole but without the methoxy group.
Isothiazole: A five-membered ring containing sulfur and nitrogen atoms
Uniqueness: This makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
4-Methoxybenzo[d]isothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a methoxy group attached to the benzothiazole moiety, which enhances its lipophilicity and potential biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research has shown that derivatives of benzo[d]isothiazole exhibit notable anticancer properties. A study highlighted that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic process in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 15.2 | Tubulin polymerization inhibitor |
Hep-G2 (Liver) | 11.6 | Tubulin polymerization inhibitor | |
SKNMC (Neuroblastoma) | 10.8 | Tubulin polymerization inhibitor |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that it exhibits substantial activity against a range of bacterial strains, including resistant strains. The compound's effectiveness is influenced by structural modifications, which can enhance its binding affinity to bacterial targets.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s. The inhibition mechanism involves competitive binding to the active site of the enzyme.
Table 3: Acetylcholinesterase Inhibition by this compound
Compound | IC50 (µM) | Binding Mode |
---|---|---|
This compound | 2.7 | Competitive binding |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxicity of various derivatives, including this compound, against human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly in compounds with electron-withdrawing groups .
- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics, especially with modifications that enhance its solubility and stability .
- Enzyme Inhibition Study : A molecular docking study revealed that this compound binds effectively to acetylcholinesterase, supporting its potential therapeutic application in treating Alzheimer’s disease .
Properties
IUPAC Name |
4-methoxy-1,2-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUPWLPVVSGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NSC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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